Cas no 2227800-94-2 ((1S)-2,2,2-trifluoro-1-{imidazo1,2-apyrazin-3-yl}ethan-1-ol)
(1S)-2,2,2-trifluoro-1-{imidazo1,2-apyrazin-3-yl}ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-2,2,2-trifluoro-1-{imidazo1,2-apyrazin-3-yl}ethan-1-ol
- 2227800-94-2
- (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol
- EN300-1971938
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- Inchi: 1S/C8H6F3N3O/c9-8(10,11)7(15)5-3-13-6-4-12-1-2-14(5)6/h1-4,7,15H/t7-/m0/s1
- InChI Key: KLLVBUGXNUBTKW-ZETCQYMHSA-N
- SMILES: FC([C@H](C1=CN=C2C=NC=CN12)O)(F)F
Computed Properties
- Exact Mass: 217.04629631g/mol
- Monoisotopic Mass: 217.04629631g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 50.4Ų
(1S)-2,2,2-trifluoro-1-{imidazo1,2-apyrazin-3-yl}ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1971938-0.05g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |
2227800-94-2 | 0.05g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1971938-0.1g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |
2227800-94-2 | 0.1g |
$1307.0 | 2023-09-16 | ||
| Enamine | EN300-1971938-0.25g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |
2227800-94-2 | 0.25g |
$1366.0 | 2023-09-16 | ||
| Enamine | EN300-1971938-0.5g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |
2227800-94-2 | 0.5g |
$1426.0 | 2023-09-16 | ||
| Enamine | EN300-1971938-1.0g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |
2227800-94-2 | 1g |
$1729.0 | 2023-06-02 | ||
| Enamine | EN300-1971938-2.5g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |
2227800-94-2 | 2.5g |
$2912.0 | 2023-09-16 | ||
| Enamine | EN300-1971938-5.0g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |
2227800-94-2 | 5g |
$5014.0 | 2023-06-02 | ||
| Enamine | EN300-1971938-10.0g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |
2227800-94-2 | 10g |
$7435.0 | 2023-06-02 | ||
| Enamine | EN300-1971938-1g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |
2227800-94-2 | 1g |
$1485.0 | 2023-09-16 | ||
| Enamine | EN300-1971938-5g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |
2227800-94-2 | 5g |
$4309.0 | 2023-09-16 |
(1S)-2,2,2-trifluoro-1-{imidazo1,2-apyrazin-3-yl}ethan-1-ol Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on (1S)-2,2,2-trifluoro-1-{imidazo1,2-apyrazin-3-yl}ethan-1-ol
Recent Advances in the Study of (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol (CAS: 2227800-94-2)
The compound (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol (CAS: 2227800-94-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This chiral trifluoromethylated alcohol derivative is part of a broader class of imidazo[1,2-a]pyrazine derivatives, which are known for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological efficacy in various disease models.
One of the key areas of research has been the compound's role as a potent inhibitor of specific enzymatic targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol exhibits high selectivity and affinity towards certain kinases involved in inflammatory pathways. The study utilized X-ray crystallography to reveal the precise binding interactions between the compound and the target enzyme, providing a structural basis for its inhibitory activity. These findings have important implications for the development of novel anti-inflammatory drugs.
Another significant advancement has been in the synthetic chemistry domain. Researchers have developed more efficient and scalable routes to synthesize (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol, addressing previous challenges related to yield and enantiomeric purity. A recent publication in Organic Letters detailed a catalytic asymmetric synthesis method that employs chiral ligands to achieve high enantioselectivity, with yields exceeding 90%. This methodological improvement is expected to facilitate further preclinical and clinical studies by ensuring a reliable supply of the compound.
In addition to its enzymatic inhibition properties, (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol has shown promise in oncology research. Preliminary in vitro and in vivo studies have indicated that the compound can induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. A 2024 study in Cancer Research highlighted its synergistic effects when combined with existing anticancer agents, suggesting potential for combination therapies. The study also noted the compound's favorable pharmacokinetic profile, including good oral bioavailability and low toxicity in animal models.
Despite these promising findings, challenges remain in the clinical translation of (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol. Issues such as metabolic stability, off-target effects, and formulation optimization need to be addressed in future research. Ongoing studies are exploring structural modifications to enhance its drug-like properties while retaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.
In conclusion, (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol represents a promising candidate in the field of medicinal chemistry, with potential applications in inflammation and oncology. Recent advancements in its synthesis, mechanistic understanding, and preclinical evaluation underscore its therapeutic potential. Further research is warranted to overcome existing challenges and fully realize its clinical benefits.
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